1-Aminocyclooctane-1-carbonitrile hydrochloride

Hydrophobicity Physicochemical profiling Fragment‑based drug design

1‑Aminocyclooctane‑1‑carbonitrile hydrochloride is a medium‑ring (C8) α‑aminonitrile stabilized as the hydrochloride salt (C₉H₁₇ClN₂, MW 188.7 Da) [REFS‑1]. It belongs to the 1‑aminocycloalkane‑1‑carbonitrile family, in which both the primary amino group and the nitrile substituent reside on the same quaternary ring carbon, creating a sterically constrained α,α‑disubstituted scaffold [REFS‑2].

Molecular Formula C9H17ClN2
Molecular Weight 188.7
CAS No. 20095-67-4
Cat. No. B2633733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclooctane-1-carbonitrile hydrochloride
CAS20095-67-4
Molecular FormulaC9H17ClN2
Molecular Weight188.7
Structural Identifiers
SMILESC1CCCC(CCC1)(C#N)N.Cl
InChIInChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H
InChIKeyCBIBMHRKPNYEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Aminocyclooctane-1-carbonitrile Hydrochloride (CAS 20095‑67‑4): Core Identity and Class Positioning for Informed Sourcing


1‑Aminocyclooctane‑1‑carbonitrile hydrochloride is a medium‑ring (C8) α‑aminonitrile stabilized as the hydrochloride salt (C₉H₁₇ClN₂, MW 188.7 Da) [REFS‑1]. It belongs to the 1‑aminocycloalkane‑1‑carbonitrile family, in which both the primary amino group and the nitrile substituent reside on the same quaternary ring carbon, creating a sterically constrained α,α‑disubstituted scaffold [REFS‑2]. The hydrochloride form improves handling and long‑term storage, and the compound is commercially supplied at ≥95 % purity by multiple vendors [REFS‑3]. Its chemical versatility – the nitrile can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative, while the free amine permits amide, sulfonamide, or urea coupling – positions it as a strategic building block for conformationally restricted peptidomimetics, sp³‑rich fragment libraries, and medium‑ring medicinal chemistry programs.

Why 1‑Aminocyclooctane‑1‑carbonitrile Hydrochloride Cannot Be Simply Replaced by Smaller‑Ring or Linear α‑Aminonitrile Analogs


Although 1‑aminocyclopentane‑, ‑cyclohexane‑, and ‑cycloheptane‑carbonitriles share the same core functional groups, ring‑size‑dependent differences in hydrophobicity, carbon‑bond saturation (Fsp₃), and conformational restriction translate into divergent physicochemical and pharmacological profiles that preclude direct interchange [REFS‑1][REFS‑2]. In peptide‑mimetic chemistry, the downstream hydrolysis product 1‑aminocyclooctane‑1‑carboxylic acid (Ac8c) is recognized as a superior β‑turn and helix‑stabilizing residue compared with smaller‑ring congeners, a property that is pre‑encoded in the nitrile precursor because the rigid cyclooctane ring already constrains the Cα atom geometry [REFS‑3]. Moreover, syntheses that employ this building block exploit the distinct steric environment of the eight‑membered ring to modulate reaction yields and selectivity; hydrolysis to the amino acid, for example, proceeds with markedly lower efficiency for the cyclooctane derivative than for cyclopentane (19.0 % vs. 64.9 % radiochemical yield), illustrating that the ring size directly governs downstream feasibility [REFS‑4]. Procurement of the correct ring‑size nitrile therefore determines whether a target peptidomimetic, fragment library, or sp³‑rich lead can be accessed with the intended conformational bias and hydrophobic character.

Quantitative Differentiation Evidence for 1‑Aminocyclooctane‑1‑carbonitrile Hydrochloride Versus Closest In‑Class Analogs


LogP as a Ring‑Size‑Dependent Hydrophobicity Selector for Cycloalkane α‑Aminonitriles

The calculated octanol–water partition coefficient (LogP) increases systematically with ring size across the 1‑aminocycloalkane‑1‑carbonitrile series. The cyclooctane derivative (free‑base LogP = 1.83) is the most hydrophobic among the commercially available five‑, six‑, seven‑, and eight‑membered‑ring congeners, providing a tunable hydrophobicity step beyond the cyclohexane (LogP = 0.94) or cycloheptane (LogP = 1.56) analogs [REFS‑1].

Hydrophobicity Physicochemical profiling Fragment‑based drug design

Fraction of sp³ Carbon (Fsp₃) as a Descriptor of Three‑Dimensionality in Cycloalkane α‑Aminonitriles

The carbon bond saturation (Fsp₃) of the 1‑aminocyclooctane‑1‑carbonitrile scaffold (0.888) is higher than that of its cyclohexane (0.857) and cyclopentane (0.833) counterparts [REFS‑1]. Because increasing Fsp₃ has been correlated with improved clinical success rates and reduced off‑target promiscuity in drug discovery programs, the cyclooctane‑based building block offers a quantifiable advantage when constructing sp³‑rich lead libraries.

Fsp3 3D‑character Lead‑likeness Medicinal chemistry design

HPLC Retention Time as an Experimental Hydrophobicity Proxy in Heptapeptide Contexts

In a head‑to‑head comparison of five heptapeptides — Boc‑Val‑Ala‑Leu‑Xxx‑Val‑Ala‑Leu‑OMe — the Ac8c‑containing peptide eluted with an HPLC retention time of 27.5 min (C18, 60–95 % methanol gradient over 50 min), exceeding the Ac7c peptide (25.4 min), the Aib peptide (15.1 min), the Dpg peptide (25.0 min), and the Deg peptide (20.4 min) [REFS‑1]. This experimentally measured parameter confirms that the cyclooctane ring imparts greater hydrophobic character than the seven‑membered‑ring or linear‑alkyl‑chain counterparts when placed in an identical peptide sequence.

Hydrophobicity ranking Peptide chemistry C18 reverse‑phase HPLC

Conformational Restriction: Ac8c as a Verified β‑Turn and Helix‑Stabilizing Residue

X‑ray diffraction of terminally blocked Ac8c homo‑oligopeptides (up to the pentamer level) and ¹H‑NMR conformational analyses in deuterochloroform demonstrate that the Ac8c residue — directly accessible through hydrolysis of 1‑aminocyclooctane‑1‑carbonitrile — is an effective β‑turn and helix‑forming residue [REFS‑1]. The study explicitly compares Ac8c with α‑aminoisobutyric acid (Aib) and with the smaller‑ring members of the 1‑aminocycloalkane‑1‑carboxylic acid family (Acnc, n = 3, 5–7), concluding that the medium‑ring cyclooctane scaffold provides a unique balance of steric demand and conformational preference that is distinct from both the more flexible smaller rings and the more rigid larger rings.

Peptidomimetics Secondary structure design Constrained amino acids X‑ray crystallography

Ring‑Size‑Dependent Synthesis Yield: Divergent Reactivity of Cyclooctanone‑Derived Aminonitrile Hydrolysis

When ¹⁴C‑labeled alicyclic amino acids were prepared via the Strecker/Bucherer‑Berg route from the corresponding ketones and potassium [¹⁴C]cyanide, the yield of 1‑aminocyclooctane[¹⁴C]carboxylic acid (3e) was only 19.0 %, versus 64.9 % for the cyclopentane analog (3b) under carrier‑free conditions [REFS‑1]. This nearly 3.4‑fold difference underscores that the cyclooctane ring imposes significant steric constraints during nitrile hydration; the reaction outcome is intrinsic to the ring size and cannot be extrapolated from smaller‑ring data.

Synthesis efficiency Strecker reaction Radiochemical yield Process chemistry

Where 1‑Aminocyclooctane‑1‑carbonitrile Hydrochloride Delivers Differentiated Value: Evidence‑Backed Application Scenarios


Construction of Conformationally Constrained Peptidomimetics Requiring β‑Turn or Helical Architecture

The Ac8c residue — accessed via hydrolysis of 1‑aminocyclooctane‑1‑carbonitrile — is a validated β‑turn and helix‑forming Cα,α‑disubstituted glycine [REFS‑1]. X‑ray crystallography and ¹H‑NMR of Ac8c‑containing homo‑oligopeptides confirm that the eight‑membered ring enforces a restricted φ/ψ space that stabilizes 3₁₀‑ and α‑helical conformations more effectively than smaller‑ring Acnc analogs. Teams designing helix‑mimetic inhibitors, antimicrobial peptides, or protein‑protein interaction disruptors where conformational pre‑organization is paramount will benefit from the unique conformational bias that only the cyclooctane scaffold provides.

Fragment‑Based Drug Discovery and 3D‑Rich Lead‑Library Synthesis

With an Fsp₃ of 0.888 — the highest among the cyclopentane, cyclohexane, and cycloheptane α‑aminonitrile analogs — 1‑aminocyclooctane‑1‑carbonitrile hydrochloride delivers superior three‑dimensional character per unit molecular weight [REFS‑1]. This makes it a prime building block for sp³‑enriched fragment libraries and diversity‑oriented synthesis campaigns where escaping flat aromatic chemical space is a strategic priority. The zero rotatable bond count (RotB = 0) further rigidifies the scaffold, reducing entropic penalties upon target binding.

Hydrophobic Modulation of Peptide‑Based Therapeutics and Biomaterials

Experimental reverse‑phase HPLC data show that the Ac8c‑containing heptapeptide elutes 2.1 minutes later than its Ac7c counterpart and 12.4 minutes later than the Aib analog under identical gradient conditions [REFS‑1]. This pronounced shift in chromatographic hydrophobicity correlates with enhanced membrane partitioning and can be exploited to tune the pharmacokinetic profile of peptide therapeutics or to engineer hydrophobic domains in self‑assembling peptide biomaterials without introducing conformationally flexible linear alkyl chains.

Isotopically Labeled Amino Acid Production for Autoradiography and PET Tracer Development

The Strecker‑based route starting from cyclooctanone and potassium cyanide permits incorporation of ¹⁴C or ¹³C labels into the nitrile carbon, which becomes the carboxylic acid carbon upon hydrolysis. Although the radiochemical yield for the cyclooctane derivative (19.0 %) is substantially lower than for the cyclopentane analog (64.9 %), the resulting Ac8c[¹⁴C] product achieves specific activities exceeding 1.85 GBq/mmol (>50 mCi/mmol) [REFS‑1]. Laboratories engaged in tumor‑specificity studies of non‑metabolizing amino acids or developing PET tracers based on constrained amino acid scaffolds will need the cyclooctane‑specific nitrile to access the unique conformational and hydrophobic properties of Ac8c in a radiolabeled form, accepting the yield penalty as a trade‑off for scaffold differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminocyclooctane-1-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.